![molecular formula C11H9N3O3 B2644694 2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid CAS No. 405278-63-9](/img/structure/B2644694.png)
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid”, often involves the reaction of hydrazones with vicinal diols . The synthesis of such compounds has been reported in various studies .Molecular Structure Analysis
The molecular structure of “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” consists of a pyrazole ring attached to a benzoic acid group via a carbonyl and an amino group . The pyrazole ring is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds often involve the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .科学的研究の応用
Corrosion Inhibition
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid derivatives have been studied for their effectiveness as corrosion inhibitors. Specifically, derivatives containing pyrazole moieties have shown good inhibition efficiency for mild steel in acidic media. The efficiency of these inhibitors depends on their concentration, and their protective action is attributed to the formation of a protective layer on the steel surface, thereby reducing corrosion. These findings highlight the potential of pyrazole derivatives in protecting metals against corrosion, making them valuable in industrial applications where metal preservation is crucial (El Hajjaji et al., 2018).
Synthetic Chemistry
In the realm of synthetic chemistry, compounds related to 2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid have been utilized in the synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This synthesis involves a regiospecific intramolecular ring opening, showcasing the versatility of pyrazole derivatives in constructing complex and functionalized molecular architectures. Such synthetic routes offer pathways to new materials and drugs, highlighting the significance of these derivatives in medicinal chemistry and material science (Quiroga et al., 2007).
Optical and Electronic Properties
Another application of related pyrazole derivatives is in the study of their optical and electronic properties. For instance, thin films prepared from certain pyrazole derivatives have been analyzed for their amorphous nature and optical absorption characteristics. These studies provide insights into the electronic transitions within the molecules, which are crucial for designing optical materials and devices such as sensors and photovoltaic cells. The understanding of these properties can lead to the development of new materials with tailored optical and electronic functions (El-Ghamaz et al., 2017).
Antimicrobial and Biological Activity
Pyrazole derivatives have also been explored for their antimicrobial and biological activities. Research into these compounds has identified potential antitumor, antifungal, and antibacterial properties. By studying the structure-activity relationships, researchers can pinpoint pharmacophore sites that are effective against specific types of cancer cells or microbial strains. This area of study opens up possibilities for developing new therapeutic agents based on pyrazole derivatives, offering a promising avenue for the discovery of novel drugs (Titi et al., 2020).
将来の方向性
The future directions for research on “2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, the antimicrobial properties of pyrazole derivatives make them promising candidates for the development of new antibiotics .
特性
IUPAC Name |
2-(1H-pyrazole-5-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-6H,(H,12,14)(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSFGRIYROGCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1H-Pyrazol-3-ylcarbonyl)amino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2644612.png)
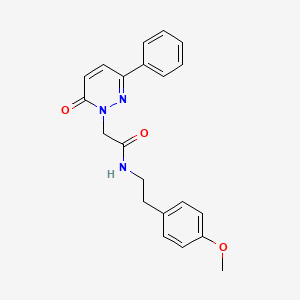
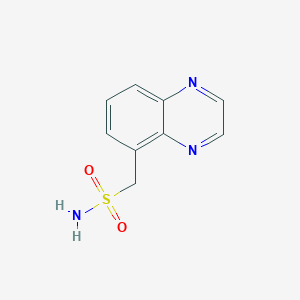
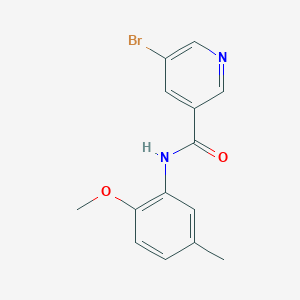
![methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2644618.png)
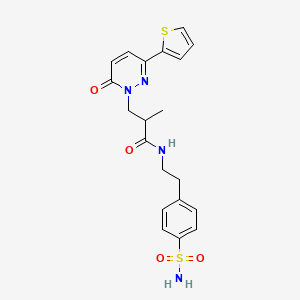
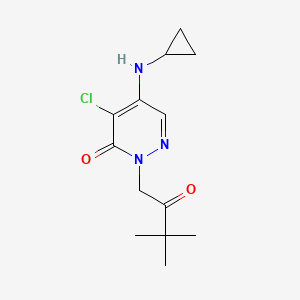
![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-fluorophenyl)acetamide](/img/structure/B2644627.png)


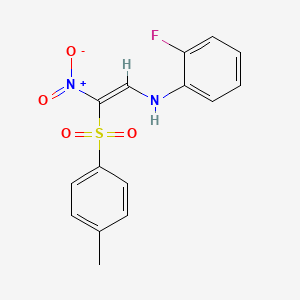
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)